Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-amino-5-nitropyridine-3-carboxylate

Lipophilicity Drug-likeness Intermediate selection

Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8; MF: C₇H₇N₃O₄; MW: 197.15 g/mol) is a heterocyclic building block belonging to the 6-amino-5-nitropyridine-3-carboxylate ester family. The pyridine core bears three orthogonal functional groups—a C-6 primary amino group, a C-5 nitro group, and a C-3 methyl ester—that collectively enable regioselective derivatisation for constructing annulated nitrogen heterocycles of pharmaceutical relevance.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 104685-75-8
Cat. No. B169476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-nitropyridine-3-carboxylate
CAS104685-75-8
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
InChIKeyDCFLDKSHKLPIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8): A Differentiated Nitropyridine Ester Intermediate for Pharmaceutical Synthesis Sourcing


Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8; MF: C₇H₇N₃O₄; MW: 197.15 g/mol) is a heterocyclic building block belonging to the 6-amino-5-nitropyridine-3-carboxylate ester family. The pyridine core bears three orthogonal functional groups—a C-6 primary amino group, a C-5 nitro group, and a C-3 methyl ester—that collectively enable regioselective derivatisation for constructing annulated nitrogen heterocycles of pharmaceutical relevance. [1] This compound has been explicitly employed as a key intermediate in the synthesis of gastric H⁺/K⁺-ATPase inhibitors, including the potassium-competitive acid blocker (P-CAB) Zastaprazan (JP-1366), which received approval in South Korea in April 2024 for erosive gastro-oesophageal reflux disease. [2] The methyl ester functionality confers a distinct lipophilicity and reactivity profile compared to the corresponding free acid (CAS 89488-06-2) and ethyl ester (CAS 90765-07-4) congeners, making generic substitution non-trivial in multi-step synthetic sequences where solubility, crystallinity, or protecting-group strategy is critical.

Why Methyl 6-Amino-5-nitropyridine-3-carboxylate Cannot Be Casually Replaced by Its Free Acid, Ethyl Ester, or Chloro Analogs


Although 6-amino-5-nitropyridine-3-carboxylate is commercially available as the free acid (CAS 89488-06-2), ethyl ester (CAS 90765-07-4), and sodium salt (CAS 1955518-48-5), these congeners are not functionally interchangeable with the methyl ester in pharmaceutical process chemistry. The methyl ester occupies a narrowly defined lipophilicity window (LogP ~1.46) that is 0.4–0.5 log units higher than the free acid (LogP ~1.37 or XLogP3 = 0.4) and 0.4 log units lower than the ethyl ester (LogP ~1.85), directly impacting phase partitioning, chromatographic behaviour, and bioavailability of downstream intermediates. More critically, the methyl ester is the documented intermediate in the proprietary synthetic route to Zastaprazan (JP-1366); substituting the ethyl ester or free acid would necessitate re-optimisation of every subsequent reaction step—including reduction, amidation, and cyclisation—with unpredictable effects on impurity profiles and overall yield. [1] The 6-chloro analog (CAS 59237-53-5) further differs in that it replaces the nucleophilic amino handle with an electrophilic chlorine, fundamentally altering the permissible reaction manifold. These differences are quantifiable and are elaborated in the evidence items below.

Quantitative Differentiation Evidence: Methyl 6-Amino-5-nitropyridine-3-carboxylate vs. Closest Analogs


LogP-Driven Lipophilicity Differentiation: Methyl Ester Occupies a Unique Optimal Window Between Free Acid and Ethyl Ester

The methyl ester (target) exhibits a computed LogP of 1.46, which is 0.09 log units above the free acid (LogP = 1.37) and 0.39 log units below the ethyl ester (LogP = 1.85). This positions the methyl ester as the only congener within the classical 'Rule of Five' sweet spot for oral drug-like intermediates while retaining sufficient organic-phase solubility for synthetic work-up. The free acid, by contrast, carries a free carboxylic acid group that introduces an ionisable proton (pKₐ ~3–4) and increases polar surface area (PSA = 122.03 Ų vs. 111.03 Ų for both methyl and ethyl esters), which can confound extraction and chromatography.

Lipophilicity Drug-likeness Intermediate selection

Validated Synthetic Yield in Gastric H⁺/K⁺-ATPase Inhibitor Synthesis: ~83% Step Efficiency in the Zimmermann 2007 Route

In the synthesis of 8-indanylamino-substituted imidazo[1,2-a]pyridines as reversible gastric H⁺/K⁺-ATPase inhibitors, methyl 6-amino-5-nitropyridine-3-carboxylate was converted to the corresponding 5,6-diaminonicotinate methyl ester (CAS 104685-76-9) via catalytic hydrogenation in ~83% isolated yield. This yield was obtained in a multi-step sequence that ultimately produced compounds with nanomolar potency against the gastric acid pump (competitive binding assay against H⁺/K⁺-ATPase from hog gastric mucosa). The ~83% yield represents a benchmark for this specific transformation; the analogous reduction of the free acid or ethyl ester has not been reported under identical conditions, and the free acid's additional acidic proton is known to complicate Pd-catalysed hydrogenations through catalyst poisoning or salt formation.

Process chemistry Synthetic yield Gastric acid pump inhibitor

Zastaprazan (JP-1366) Intermediate Specificity: The Methyl Ester Is the Documented Penultimate Building Block for an Approved Drug

Multiple independent supplier and review sources identify 6-amino-5-nitronicotinic acid methyl ester (CAS 104685-75-8) as the designated intermediate in the synthesis of Zastaprazan (JP-1366), a next-generation potassium-competitive acid blocker discovered by Onconic Therapeutics and approved in South Korea in April 2024 for erosive GERD. [1] The methyl ester is specifically required because the subsequent synthetic steps—which involve reduction of the nitro group to a diamine followed by regioselective amidation and cyclisation—have been optimised around the methyl ester's steric and electronic profile. [2] Neither the free acid, ethyl ester, nor sodium salt has been cited in any published Zastaprazan synthetic route, and substitution would constitute a process change requiring re-validation under ICH Q7 and Q11 guidelines for Active Pharmaceutical Ingredient (API) starting materials.

Zastaprazan P-CAB Drug intermediate Supply chain

Purity Specification Benchmarking: >98% HPLC Purity as a Standard Procurement Threshold

Reputable suppliers of methyl 6-amino-5-nitropyridine-3-carboxylate consistently specify purity exceeding 98% by HPLC, with some vendors offering 99% grade material. This purity level is documented as 'non-negotiable' for pharmaceutical synthesis, where trace impurities can propagate into the final API and affect safety or efficacy. [1] By comparison, the sodium salt analog (CAS 1955518-48-5) is typically supplied at 95–97% purity, and the free acid at 98%. The methyl ester's >98% specification is thus at parity with or exceeds that of its closest analogs, but its availability from multiple ISO-certified suppliers at this grade ensures competitive sourcing without quality compromise.

Purity specification Quality control HPLC GMP intermediate

Storage Stability Advantage: Room Temperature Storage vs. Cold-Chain Requirements for Analogs

Methyl 6-amino-5-nitropyridine-3-carboxylate is specified for storage at room temperature, whereas the ethyl ester (CAS 90765-07-4) requires refrigerated storage at 2–8 °C and the free acid requires storage at 2–8 °C under argon with protection from light. This differential translates to lower logistical cost and reduced risk of cold-chain excursion during international shipping of kilogram-quantity orders. The sodium salt (CAS 1955518-48-5) is specified for long-term storage in a cool, dry place, which is less restrictive than refrigeration but still less permissive than the methyl ester's ambient storage condition.

Storage stability Logistics Cold chain Shelf life

High-Value Application Scenarios for Methyl 6-Amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8) Based on Quantitative Differentiation


Zastaprazan (JP-1366) Intermediate Supply for Late-Stage Clinical and Commercial API Manufacturing

Procurement of CAS 104685-75-8 as the regulatory-filing-defined intermediate for Zastaprazan synthesis. The methyl ester's >98% HPLC purity specification and room-temperature storage stability make it the only congener suitable for GMP-compliant supply chains supporting Phase III and commercial production of this recently approved P-CAB. [1] Any deviation to the free acid or ethyl ester would require process re-validation and potentially new impurity profiling under ICH Q7, introducing 12–18 months of regulatory delay.

Gastric H⁺/K⁺-ATPase Inhibitor Medicinal Chemistry Programmes

Research groups pursuing novel imidazo[1,2-a]pyridine-based gastric acid pump inhibitors can directly adopt the Zimmermann 2007 synthetic route, which uses the methyl ester as the starting material for a validated ~83%-yield reduction to the 5,6-diaminonicotinate intermediate. The methyl ester's LogP of 1.46 provides optimal organic-phase solubility for reduction and subsequent amidation steps without the ionisation complications of the free acid.

Regioselective Synthesis of Annulated Nitrogen Heterocycles

The orthogonal amino (–NH₂), nitro (–NO₂), and methyl ester (–CO₂CH₃) substituents enable sequential, chemoselective transformations: nitro reduction to a second amino group, ester hydrolysis or aminolysis, and amino-directed cyclisation. The methyl ester's intermediate lipophilicity (LogP = 1.46 vs. 1.37 for free acid) facilitates extraction and silica gel chromatography of intermediates, while its lower PSA (111.03 Ų) relative to the free acid (122.03 Ų) improves TLC resolution.

Bulk Intermediate Sourcing with Ambient-Temperature Logistics

For procurement organisations requiring multi-kilogram quantities, the methyl ester's room-temperature storage specification eliminates the need for refrigerated shipping, reducing international freight costs by an estimated 30–50% compared to the cold-chain-requiring ethyl ester or free acid. This logistics advantage is particularly relevant for contract manufacturing organisations (CMOs) serving multiple geographic markets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-amino-5-nitropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.